3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Properties
IUPAC Name |
3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-8-4-7-12(9-13)16(21)18-10-14-19-15(20-22-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERJFIRQKDUVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the reaction of an amidoxime with a carboxylic acid or its derivatives. One common method is the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions . The reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activity against bacterial and viral pathogens.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking the catalytic process . Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety also show comparable pharmacological properties.
Uniqueness
3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both the oxadiazole and benzamide functionalities, which contribute to its distinct chemical and biological properties. The combination of these moieties enhances its potential as a versatile compound in various scientific research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
